molecular formula C8H8O3 B1294965 4-Hydroxy-2-methylbenzoic acid CAS No. 578-39-2

4-Hydroxy-2-methylbenzoic acid

Cat. No. B1294965
CAS RN: 578-39-2
M. Wt: 152.15 g/mol
InChI Key: BBMFSGOFUHEVNP-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylbenzoic acid, also known as 4-HMBA, is an organic compound that is widely used in the synthesis of various compounds and materials. It is a derivative of benzoic acid and is an important intermediate in the synthesis of a variety of compounds. 4-HMBA has many applications in the fields of organic chemistry, pharmaceuticals, and materials science.

Scientific Research Applications

Biosynthetic Techniques and Applications

4-Hydroxybenzoic acid (4-HBA), closely related to 4-Hydroxy-2-methylbenzoic acid, has emerged as a promising intermediate for several bioproducts. Its applications span across food, cosmetics, pharmacy, and fungicides. Recent developments in synthetic biology and metabolic engineering have enabled the biosynthesis of 4-HBA, which is utilized for producing high-value compounds like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol (Wang et al., 2018).

Cosmetic and Pharmaceutical Applications

The hydrolysis of parabens, which are esters of 4-hydroxybenzoic acid, is significant in understanding their dermal absorption and disposition after exposure. These compounds are widely used in toiletries, cosmetics, and pharmaceuticals, and their hydrolysis leads to the formation of 4-hydroxybenzoic acid (Jewell et al., 2007).

Analysis of Cosmetic Preservatives

Methyl 4-hydroxybenzoate, a common cosmetic and drug preservative, and its derivatives have been extensively studied for their structural properties using techniques like X-ray crystallography and Hirshfeld surface analysis. These studies enhance the understanding of the molecular basis of the pharmaceutical activity of these compounds (Sharfalddin et al., 2020).

Environmental Detection and Analysis

The development of an analytical method using high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) for detecting parabens, including 4-hydroxybenzoic acid esters, in food products, has been reported. This method provides accurate quantification and is crucial for ensuring safety standards in food and pharmaceutical products (Cao et al., 2013).

Synthesis of Derivatives in Microorganisms

Escherichia coli has been used to synthesize hydroxybenzoic acid derivatives, demonstrating the potential of microbial systems in producing these compounds with various biological properties, including antibacterial, anticancer, and anti-inflammatory activities. This synthetic approach addresses the demand for these compounds in various industries (Kim et al., 2020).

Future Directions

: Sigma-Aldrich: 4-Hydroxy-2-methylbenzoic acid : ChemicalBook: 4-Hydroxy-2-methylbenzoic acid : PubChem: 4-Hydroxy-2-methylbenzoic acid : Tokyo Chemical Industry: 4-Hydroxy-2-methylbenzoic acid : NIST Chemistry WebBook: 2-Hydroxy-4-methylbenzoic acid

properties

IUPAC Name

4-hydroxy-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMFSGOFUHEVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10206490
Record name 4-Hydroxy-o-toluic acid
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-methylbenzoic acid

CAS RN

578-39-2
Record name 4-Hydroxy-2-methylbenzoic acid
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Record name 4-Hydroxy-o-toluic acid
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Record name 578-39-2
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Record name 4-hydroxy-o-toluic acid
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Record name 4-HYDROXY-O-TOLUIC ACID
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Synthesis routes and methods I

Procedure details

A 100 mL round bottom flask equipped with magnetic stir bar was charged with 5.7 g methyl 2-methyl-4-trimethylsilyloxybenzoate and 2.0 g LiOH in 40 mL methanol and 10 mL water. After 2 hours at reflux the reaction was poured into 10 mL concentrated HCl and then 100 g ice. Extraction with ethyl acetate followed by concentration in vacuo gave a crude solid (70:30) product:starting material. Flash Chromatography using 50-50 ethyl acetate/hexanes as an eluent gave 1.15 g 2-methyl-4-hydroxybenzoic acid, m/e=193(M+H).
Name
methyl 2-methyl-4-trimethylsilyloxybenzoate
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

4'-Hydroxy-2'-methylacetophenone (15 gm, 0.1 mol) was dissolved in pyridine and iodine (25.4 gm) was added. This mixture was heated to 100° C. for 1 hr and then allowed to stand at room temperature overnight. A thick precipitate was obtained and the mixture was diluted with Et2O before filtering. The solid so obtained was added to 5N NaOH (200 ml) and heated on the steam bath for 1 hr before being cooled and acidified with HCl. This mixture was extracted twice with Et2O and the pooled organic layers were washed with brine, dried over Na2SO4, filtered and evaporated to dryness. The residue was crystallized from Et2O-hexane to give 9.8 gm of the title compound as a solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A 100 mL round bottom flask equipped with magnetic stir bar was charged with 5.7 g methyl. 2-methyl-4-trimethylsilyloxybenzoate and 2.0 g LiOH in 40 mL methanol and 10 mL water. After 2 hours at reflux the reaction was poured into 10 mL concentrated HCl and then 100 g ice. Extraction with ethyl acetate followed by concentration in vacuo gave a crude solid (70:30) product:starting material. Flash Chromatography using 50-50 ethyl acetate/hexanes as an eluent gave 1.15 g 2-methyl-4-hydroxybenzoic acid, m/e=193(M+H).
Name
2-methyl-4-trimethylsilyloxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

50 g (0.36 mole) of hydroxy-benzoic acid are dissolved in methanol in a 1 liter capacity Erlenmeyer. The mixture is cooled to a temperature of about 5° C. Thereafter, 70 ml (1 mole) of acetyl chlorine are added drop by drop and the mixture is left to return to ambient temperature. A magnetic stirring is carried out over a period of about ten hours. The methanol is then flushed out under vacuum, in the same way as the hydrochloric acid that is formed and the remaining acetyl chloride. 55 g of a solid brown product are recovered. At this step, the yield of the reaction is 99%. A recrystallization in ethanol produces 37 g of pure product, the melting point of which is 123° C. The overall yield of the reaction is 67%.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-2-methylbenzoic acid
Reactant of Route 2
4-Hydroxy-2-methylbenzoic acid
Reactant of Route 3
4-Hydroxy-2-methylbenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Hydroxy-2-methylbenzoic acid
Reactant of Route 5
4-Hydroxy-2-methylbenzoic acid
Reactant of Route 6
4-Hydroxy-2-methylbenzoic acid

Citations

For This Compound
100
Citations
DJ Roberts, PM Fedorak… - Applied and environmental …, 1990 - Am Soc Microbiol
… CO2 incorporation leads to the formation of 4-hydroxy2-methylbenzoic acid, which is a transient … 4-Hydroxy-2-methylbenzoic acid appears to be occasionally dehydroxylated, yielding 2-…
Number of citations: 58 journals.asm.org
KL Londry, PM Fedorak - Applied and environmental microbiology, 1993 - Am Soc Microbiol
… the presence of 4-hydroxy-2-methylbenzoic acid and 2-methylbenzoic acidin m-cresol-degrading cultures. There was a transient accumulation of 4-hydroxy-2-methylbenzoic acid in the …
Number of citations: 27 journals.asm.org
K Londry - 1993 - era.library.ualberta.ca
… the accumulation of the metabolites 4hydroxy-2-methylbenzoic acid, 2-methylbenzoic acid, and the fluorinated transformation products 5-fluoro-4-hydroxy-2-methylbenzoic acid, 5fluoro-…
Number of citations: 2 era.library.ualberta.ca
S Viggor, E Heinaru, J Loponen, M Merimaa… - … Science and Pollution …, 2002 - Springer
… In Cornamonas testosteroni, JHS, 2,4- and 3,4-DMP Were transformed into the deadend metabolites 4H3MBA and 4-hydroxy-2-methylbenzoic acid (4H2MBA) [5]. However, through …
Number of citations: 16 link.springer.com
KL Londry, PM Fedorak, JM Suflita - Applied and environmental …, 1997 - Am Soc Microbiol
… However, 4-hydroxy-2-methylbenzoic acid was not degraded by strain Groll, and no evidence for ring carboxylation of m-cresol was found. Strain Groll readily metabolized the putative …
Number of citations: 50 journals.asm.org
K Ramanand, JM Suflita - Current Microbiology, 1993 - Springer
… acetate, 4-hydroxy-2methylbenzoic acid, and carbon dioxide (Fig. 2). 4-Hydroxy-2-methylbenzoic acid … We appreciate the gift of 4-hydroxy-2-methylbenzoic acid provided by Dr. Philip M. …
Number of citations: 21 link.springer.com
KLL AD - APPLIED AND ENVIRONMENTAL MICROBIOLOGY, 1993 - academia.edu
… the presence of 4-hydroxy-2-methylbenzoic acid and 2-methylbenzoic acidin m-cresol-degrading cultures. There was a transient accumulation of 4-hydroxy-2-methylbenzoic acid in the …
Number of citations: 1 www.academia.edu
K Ramanand, JM Suflita - Applied and environmental microbiology, 1991 - Am Soc Microbiol
… 4-Hydroxy-2-methylbenzoic acid and acetate were detected as transient intermediates. Thus, the parent substrate was initially carboxylated as the primary degradative event. The sulfate…
Number of citations: 71 journals.asm.org
JB Tyburski, AD Patterson, KW Krausz… - Radiation …, 2008 - meridian.allenpress.com
… , 2-, 3- and 4-hydroxyphenylacetic acid, mandelic acid (α-hydroxyphenylacetic acid), 3-, 4- and 5-methylsalicylic acid, 3-hydroxy-4-methylbenzoic acid, 4-hydroxy-2-methylbenzoic acid, …
Number of citations: 182 meridian.allenpress.com
M Komiyama, H Hirai - Journal of the American Chemical Society, 1984 - ACS Publications
… The selectivity for the formation of 4-hydroxy-2methylbenzoic acid from 3-methylphenol in thepresence of /3-CD is almost identical with the value in its absence. This remarkably high …
Number of citations: 102 pubs.acs.org

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